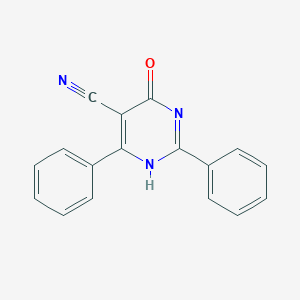

4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile

Description

Properties

IUPAC Name |

6-oxo-2,4-diphenyl-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O/c18-11-14-15(12-7-3-1-4-8-12)19-16(20-17(14)21)13-9-5-2-6-10-13/h1-10H,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLBPYXICVIGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355829 | |

| Record name | 4-hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737-54-2 | |

| Record name | 4-hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely available in the public domain, this document synthesizes information from analogous structures and established spectroscopic principles to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this and structurally related pyrimidine derivatives.

Introduction to 4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile

4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile belongs to the pyrimidine class of heterocyclic compounds, which are core structures in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. The presence of phenyl, hydroxyl, and cyano functionalities on the pyrimidine ring suggests a potential for diverse biological activities, making its unambiguous structural elucidation paramount. Spectroscopic techniques are the cornerstone of such characterization, providing detailed insights into the molecular architecture.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS characteristics of the title compound, explaining the rationale behind the expected spectral features.

Molecular Structure and Tautomerism

A critical consideration for 4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile is the potential for keto-enol tautomerism, a common feature in hydroxypyrimidines. The "hydroxy" form can exist in equilibrium with its keto tautomer, 2,6-diphenyl-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile. The predominant tautomer can be influenced by the solvent, temperature, and pH. Spectroscopic analysis, particularly NMR and IR, is instrumental in identifying the dominant tautomeric form in a given environment. For the purpose of this guide, we will consider the spectroscopic features of both tautomers.

Caption: Keto-enol tautomerism of 4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Experimental Protocol (General):

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Predicted Chemical Shifts and Interpretation:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Interpretation |

| Phenyl-H | 7.2 - 8.2 | Multiplet | The ten protons of the two phenyl rings are expected to resonate in the aromatic region. The exact chemical shifts and multiplicities will depend on the substitution pattern and the electronic environment. |

| OH/NH | 10.0 - 13.0 | Broad Singlet | The proton of the hydroxyl group (enol form) or the N-H proton (keto form) is expected to be a broad, exchangeable singlet in the downfield region. Its chemical shift will be highly dependent on the solvent and concentration. |

Causality Behind Predictions:

-

Aromatic Protons: The chemical shifts of the phenyl protons are influenced by the electron-withdrawing nature of the pyrimidine ring. Protons ortho to the pyrimidine ring are expected to be the most deshielded.

-

Labile Proton (OH/NH): The acidic nature of this proton and its involvement in hydrogen bonding and exchange with residual water in the solvent leads to a broad signal at a downfield chemical shift.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Experimental Protocol (General):

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz instrument).

-

Longer acquisition times are typically required due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

Predicted Chemical Shifts and Interpretation:

| Carbon | Predicted Chemical Shift (δ, ppm) | Interpretation |

| Phenyl-C | 125 - 140 | Multiple signals |

| C-CN | 115 - 120 | Single signal |

| C-OH/C=O | 160 - 170 | Single signal |

| Pyrimidine Ring Carbons | 150 - 165 | Three signals |

Causality Behind Predictions:

-

The electronegativity of the nitrogen atoms in the pyrimidine ring and the oxygen of the hydroxyl/carbonyl group significantly deshields the adjacent carbon atoms, causing them to appear at lower field.

-

The nitrile carbon, being sp-hybridized, has a characteristic chemical shift in the 115-120 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol (General):

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted Absorption Bands and Interpretation:

| Wavenumber (cm⁻¹) | Vibration | Interpretation |

| 3400 - 3200 (broad) | O-H stretch / N-H stretch | A broad band in this region would indicate the presence of the hydroxyl group (enol form) or the N-H group (keto form), likely involved in hydrogen bonding. |

| 3100 - 3000 | Aromatic C-H stretch | Characteristic of the C-H bonds in the phenyl rings. |

| 2230 - 2210 | C≡N stretch | A sharp, medium-intensity band in this region is a clear indicator of the nitrile functional group. |

| 1700 - 1650 | C=O stretch | A strong absorption in this region would be a definitive sign of the keto tautomer. |

| 1620 - 1500 | C=C and C=N stretches | Multiple bands in this region are expected from the stretching vibrations of the pyrimidine and phenyl rings. |

| 1400 - 1200 | C-O stretch / O-H bend | Vibrations associated with the C-O bond of the hydroxyl group and in-plane bending of the O-H group. |

Causality Behind Predictions:

-

The position and shape of the O-H/N-H stretching band are highly sensitive to hydrogen bonding.

-

The strong dipole moment of the C=O bond results in a strong absorption in the IR spectrum, making it a key diagnostic peak for the keto tautomer.

-

The C≡N triple bond has a characteristic and relatively clean absorption in a region where few other functional groups absorb.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol (General):

-

Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Acquire the mass spectrum.

Predicted Molecular Ion and Fragmentation Pattern:

The molecular formula of 4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile is C₁₇H₁₁N₃O.

-

Molecular Ion (M⁺): The expected nominal molecular weight is 273 g/mol . In high-resolution mass spectrometry, the exact mass can be used to confirm the elemental composition.

Predicted Fragmentation Pathways: Mass spectral fragmentation of pyrimidines is often initiated by the loss of substituents followed by the cleavage of the pyrimidine ring itself.[1]

Caption: Predicted major fragmentation pathways for 4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile.

Interpretation of Predicted Fragments:

-

Loss of HCN (m/z 246): Elimination of hydrogen cyanide from the pyrimidine ring is a plausible fragmentation pathway.

-

Loss of CO (m/z 245): If the keto tautomer is present, the loss of a neutral carbon monoxide molecule is a common fragmentation for cyclic ketones.

-

Benzonitrile Cation (m/z 103): Cleavage of the pyrimidine ring can lead to the formation of the stable benzonitrile cation.

-

Phenyl Cation (m/z 77): Further fragmentation of the benzonitrile cation by loss of a cyanide radical can produce the phenyl cation.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and Mass spectroscopic data for 4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile. The key to a definitive structural elucidation lies in the careful analysis of the interplay between these techniques, particularly in resolving the tautomeric equilibrium. The predicted data presented herein should serve as a robust framework for researchers working on the synthesis and characterization of this and related pyrimidine derivatives, facilitating their identification and furthering their potential applications in drug discovery and materials science.

References

- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

Sources

An In-Depth Technical Guide to the Biological Activity of Novel Pyrimidinecarbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into novel pyrimidinecarbonitrile derivatives, a class of heterocyclic compounds demonstrating significant therapeutic potential across various disease areas.

Introduction: The Growing Importance of Pyrimidinecarbonitriles

The pyrimidine ring is a fundamental scaffold in medicinal chemistry, famously forming the backbone of nucleobases such as cytosine, thymine, and uracil in the building blocks of life, DNA and RNA.[1] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the discovery of new therapeutic agents.[2] The introduction of a carbonitrile (-C≡N) group to this privileged structure gives rise to pyrimidinecarbonitrile derivatives, a chemical class that has recently garnered substantial attention for its broad spectrum of pharmacological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4]

The versatility of the pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The carbonitrile moiety, a potent electron-withdrawing group and hydrogen bond acceptor, often plays a crucial role in the interaction of these molecules with their biological targets, leading to enhanced potency and selectivity. This guide will delve into the key biological activities of these compounds, the experimental methodologies used to assess them, and the structure-activity relationships (SAR) that govern their efficacy.

Synthetic Strategies: Building the Core Scaffold

The biological activity of pyrimidinecarbonitrile derivatives is intrinsically linked to their chemical structure. A variety of synthetic routes have been developed to generate diverse libraries of these compounds for biological screening. A common and effective method involves the multi-component reaction of a ketone, an aldehyde, and urea or thiourea, often referred to as the Biginelli reaction or a variation thereof.[4]

Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, are of particular interest due to their demonstrated potent biological activities.[5] These are often synthesized through cyclization reactions involving precursors like 3-amino-2-pyridinecarbonitrile, which provides a versatile platform for building the fused pyrimidine ring.[6] The ability to readily synthesize a wide array of derivatives is a key advantage in the exploration of their therapeutic potential.

Key Biological Activities and Mechanistic Insights

Pyrimidinecarbonitrile derivatives have shown promise in several key therapeutic areas. The following sections will explore their most significant biological activities, supported by experimental data and mechanistic explanations.

Anticancer Activity

A substantial body of research has focused on the anticancer properties of pyrimidinecarbonitrile derivatives.[7][8][9] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, the induction of apoptosis (programmed cell death), and the disruption of the cell cycle.

Kinase Inhibition: A primary mechanism of action for many anticancer pyrimidinecarbonitriles is the inhibition of protein kinases.[10] Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Several pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of EGFR, a tyrosine kinase that is often overexpressed or mutated in various cancers, including non-small cell lung cancer.[7][10][11] For example, compound 10b (a specific pyrimidine-5-carbonitrile derivative) demonstrated an IC50 value of 8.29 nM against EGFR, comparable to the established drug erlotinib.[7] Inhibition of EGFR disrupts downstream signaling pathways that are crucial for tumor growth and proliferation.[6]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Other derivatives have shown potent inhibition of VEGFR-2, a key regulator of angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[6][8] Compounds 5a and 6c (N-(2-chlorophenyl) acetamide pyrimidine and pyrimidine acetamide phenylpropanoic acid derivatives, respectively) exhibited potent VEGFR-2 inhibition with IC50 values of 0.067 and 0.44 μM.[8]

Induction of Apoptosis and Cell Cycle Arrest: Beyond kinase inhibition, many pyrimidinecarbonitrile derivatives induce apoptosis in cancer cells. Mechanistic studies have shown that these compounds can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[8][12] Furthermore, some derivatives have been observed to cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing.[7][12]

Quantitative Data Summary: Anticancer Activity

| Compound | Target/Mechanism | Cancer Cell Line(s) | IC50 Value | Reference |

| 10b | EGFR Inhibition | HepG2, A549, MCF-7 | 3.56, 5.85, 7.68 µM (cell); 8.29 nM (enzyme) | [7] |

| 5a | VEGFR-2 Inhibition | HepG2 | 0.067 µM (enzyme) | [8] |

| 6c | VEGFR-2 Inhibition | HepG2 | 0.44 µM (enzyme) | [8] |

| 4b | Apoptosis Induction | SW480 | 11.08 µM (cell) | [12] |

| 2d | Cytotoxicity | A549 | Strong at 50 µM | [5] |

Signaling Pathway: EGFR Inhibition

Caption: EGFR signaling pathway inhibited by pyrimidinecarbonitrile derivatives.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics and antifungal agents. Pyrimidinecarbonitrile derivatives have emerged as a promising scaffold in this area, exhibiting activity against a range of bacteria and fungi.[13][14][15][16][17]

Antibacterial and Antifungal Activity: Various synthesized pyrimidinecarbonitrile and fused pyrimidine systems have been screened for their antimicrobial properties.[13] Some derivatives have shown good activity against Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans.[13][15] The mechanism of antimicrobial action is not as well-defined as for their anticancer effects but is thought to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

For instance, certain pyrimidine derivatives containing sulfonate groups have demonstrated good antibacterial activity against Xanthomonas oryzae pv. oryzae, a pathogen affecting rice.[14] Additionally, some commercial fungicides used in agriculture, such as Pyrimethanil and Mepanipyrim, are based on the pyrimidine scaffold, highlighting the potential of this chemical class in controlling fungal diseases.[18]

Antitubercular Activity: Tuberculosis remains a major global health threat, and drug-resistant strains are a significant challenge. Recent studies have identified pyrimidine derivatives with potent activity against Mycobacterium tuberculosis. A comprehensive structure-activity relationship (SAR) study revealed that the central pyrimidine ring is crucial for antitubercular activity.[19] The representative derivative 5a from this study showed potent activity against drug-resistant tuberculosis strains with a minimum inhibitory concentration (MIC) of 0.5-1.0 μg/mL and a favorable oral bioavailability.[19]

Experimental Protocols for Biological Evaluation

To ensure the scientific rigor and reproducibility of findings, standardized protocols are essential for evaluating the biological activity of novel compounds.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A549, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidinecarbonitrile derivatives in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow Diagram: MTT Assay

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. wjarr.com [wjarr.com]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial activity of some synthesized glucopyranosyl-pyrimidine carbonitrile and fused pyrimidine systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]

- 19. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of 2,6-Diphenyl-5-pyrimidinecarbonitriles: A Technical Guide for Drug Discovery

Introduction: The Privileged Pyrimidine Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms, stands as one such "privileged scaffold."[1] Its prevalence in the essential building blocks of life, namely the nucleobases cytosine, thymine, and uracil, hints at its inherent biocompatibility and diverse chemical reactivity.[2] This has rendered pyrimidine derivatives a focal point for medicinal chemists, leading to a plethora of clinically significant agents with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[3][4]

This technical guide delves into a specific and highly promising class of pyrimidine derivatives: the 2,6-diphenyl-5-pyrimidinecarbonitrile compounds. This scaffold is characterized by the presence of two phenyl rings at the 2 and 6 positions and a nitrile group at the 5 position of the pyrimidine core. These compounds have garnered significant attention for their potent biological activities, particularly as inhibitors of key protein kinases implicated in cancer progression.[5][6]

This document will serve as an in-depth resource for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 2,6-diphenyl-5-pyrimidinecarbonitrile derivatives, with a focus on their potential as anticancer agents. We will explore the causal relationships behind synthetic strategies and the mechanistic underpinnings of their biological effects, supported by detailed experimental protocols and visual representations of key pathways and workflows.

Synthetic Strategies: Constructing the 2,6-Diphenyl-5-pyrimidinecarbonitrile Core

The synthesis of the 2,6-diphenyl-5-pyrimidinecarbonitrile scaffold is primarily achieved through multi-component reactions (MCRs), which offer the advantages of efficiency, atom economy, and the ability to generate diverse molecular libraries from simple starting materials.[7] A prevalent and effective method is a three-component condensation reaction.

General Synthetic Workflow

A common and efficient route to synthesize 4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile, a key member of this class, involves the condensation of an aldehyde (benzaldehyde), an active methylene compound (malononitrile), and an amidine (benzamidine).

Caption: General workflow for the three-component synthesis of 4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile.

Detailed Experimental Protocol: Synthesis of 4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile

This protocol is adapted from a reported microwave-assisted synthesis, which provides a rapid and efficient method.

Materials:

-

Benzaldehyde

-

Malononitrile

-

Benzamidine hydrochloride

-

Toluene

-

Triethylamine

-

Microwave reactor

-

Standard laboratory glassware for filtration and crystallization

Procedure:

-

Reaction Setup: In a 15 mL high-pressure glass tube, combine benzaldehyde (2 mmol), malononitrile (2 mmol), and benzamidine hydrochloride (2 mmol).

-

Solvent and Base Addition: Add toluene (5 mL) to the reaction mixture, followed by the addition of 3-4 drops of triethylamine.

-

Microwave Irradiation: Place the sealed reaction tube in a microwave oven and irradiate at 300 W for the optimized reaction time (typically determined by TLC monitoring, often in the range of a few minutes).

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

The solid product that precipitates is collected by filtration.

-

The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) to yield pure 4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile as white crystals.

-

Rationale for Experimental Choices:

-

Microwave Irradiation: This technique significantly accelerates the reaction rate compared to conventional heating, leading to shorter reaction times and often cleaner product formation.

-

Triethylamine: Acts as a base to neutralize the hydrochloride of the benzamidine salt, liberating the free amidine for the cyclization reaction.

-

Toluene: Serves as a suitable solvent that is relatively non-polar and has a boiling point compatible with the reaction conditions. Aqueous conditions have also been shown to be effective.

Biological Activities and Mechanism of Action: Targeting Cancer Hallmarks

The 2,6-diphenyl-5-pyrimidinecarbonitrile scaffold has emerged as a potent inhibitor of several protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. The primary targets identified for this class of compounds are Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8]

Inhibition of EGFR and VEGFR-2 Signaling Pathways

EGFR and VEGFR-2 are receptor tyrosine kinases that, upon activation by their respective ligands, initiate a cascade of downstream signaling events that promote cell growth, proliferation, and the formation of new blood vessels (angiogenesis).[7] In many cancers, these pathways are aberrantly activated, driving tumor progression.

The binding of a 2,6-diphenyl-5-pyrimidinecarbonitrile inhibitor to the ATP-binding site of the kinase domain of EGFR or VEGFR-2 prevents the phosphorylation and activation of the receptor, thereby blocking the downstream signaling cascades.[9]

Caption: Mechanism of action of 2,6-diphenyl-5-pyrimidinecarbonitrile as a dual inhibitor of EGFR and VEGFR-2 signaling pathways.

Antiproliferative and Apoptotic Activity

By inhibiting these critical signaling pathways, 2,6-diphenyl-5-pyrimidinecarbonitrile derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines. Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death), a crucial mechanism for eliminating cancer cells.[6][7]

Quantitative Biological Data

The following table summarizes the reported in vitro activities of selected pyrimidine-5-carbonitrile derivatives against various cancer cell lines and kinases.

| Compound ID | Target | Cell Line | IC50 / GI50 (µM) | Reference |

| Compound 10b | EGFR | - | 0.00829 | [6] |

| - | HepG2 | 3.56 | [6] | |

| - | A549 | 5.85 | [6] | |

| - | MCF-7 | 7.68 | [6] | |

| Compound II | - | HeLa | 0.039 | [5] |

| Compound V | COX-2 | MDA-MB-231 | 3.43 | [5] |

| MCF-7 | 2.56 | [5] | ||

| Compound 22 | - | - | 0.022 | [7] |

| Compound 29 | - | - | 0.024 | [7] |

Experimental Protocols for Biological Assays

1. EGFR/VEGFR-2 Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol is a generalized procedure based on commercially available kits, such as the ADP-Glo™ Kinase Assay.[10]

Materials:

-

Recombinant human EGFR or VEGFR-2 kinase

-

Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

-

ATP

-

Kinase assay buffer

-

Test compounds (2,6-diphenyl-5-pyrimidinecarbonitrile derivatives)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. Prepare a mixture of the kinase substrate and ATP in the same buffer.

-

Reaction Initiation: To the wells of the microplate, add the test compound solution and the recombinant kinase. Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ATP Depletion: Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP formed and inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

2. Cell Viability Assay (MTT Assay)

This protocol outlines the steps for assessing the cytotoxic effects of the compounds on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds

-

MTT reagent (5 mg/mL in PBS)

-

Detergent reagent (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Spectrophotometer (microplate reader)

Procedure:

-

Cell Seeding: Plate the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 2,6-diphenyl-5-pyrimidinecarbonitrile derivatives and incubate for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of the MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add 100 µL of the detergent reagent to each well to dissolve the formazan crystals.

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for the rational design of more potent and selective inhibitors. For the 2,6-diaryl pyrimidine scaffold, several key structural features have been identified that influence their biological activity.[8]

-

Substituents on the Phenyl Rings:

-

The nature and position of substituents on the phenyl rings at the C4 and C6 positions significantly impact the antiproliferative activity.

-

For instance, compounds bearing a 4-chloro or 4-methoxy phenyl group at the 4-position have shown pronounced activity.[8]

-

At the 6-position, substitutions such as 3-methoxy phenyl or 3,4-dimethoxy phenyl are well-tolerated for antiproliferative efficacy.[8]

-

-

Modifications at the 2-Position:

-

The group at the 2-position of the pyrimidine ring can be varied to modulate the physicochemical properties, such as lipophilicity, which in turn affects cell membrane permeability and overall biological activity.[7]

-

-

Hydrogen Bonding:

-

The ability of the pyrimidine core and its substituents to form hydrogen bonds with key amino acid residues in the kinase active site is critical for potent inhibition. For example, hydrogen bonds with Glu 885 and Lys 868 in the VEGFR-2 active site enhance binding affinity and inhibitory activity.[8]

-

Fluorescent Properties: An Emerging Area of Investigation

While the primary focus of research on 2,6-diphenyl-5-pyrimidinecarbonitrile compounds has been their anticancer potential, there is growing interest in the photophysical properties of pyrimidine derivatives. Certain pyrimidine-5-carbonitrile derivatives have been shown to exhibit thermally activated delayed fluorescence (TADF), making them suitable for applications in organic light-emitting diodes (OLEDs).[4]

The fluorescence quantum yield of pyrimidine derivatives can be influenced by the nature of the substituents and the surrounding environment. For example, the hydrolysis of a phosphodiester bond in pyrimidine photoadducts has been shown to significantly enhance the fluorescence quantum yield.[11] The investigation into the fluorescent properties of 2,6-diphenyl-5-pyrimidinecarbonitrile compounds is a relatively underexplored area that holds potential for the development of novel fluorescent probes and sensors.

Conclusion and Future Perspectives

The 2,6-diphenyl-5-pyrimidinecarbonitrile scaffold represents a highly promising framework for the development of novel anticancer agents. The synthetic accessibility through efficient multi-component reactions allows for the generation of diverse chemical libraries for screening. The demonstrated potent inhibitory activity against key oncogenic kinases like EGFR and VEGFR-2, coupled with significant antiproliferative and pro-apoptotic effects in cancer cells, underscores their therapeutic potential.

Future research in this area should focus on:

-

Optimization of the Scaffold: A more detailed exploration of the structure-activity relationships, particularly concerning the substituents on the phenyl rings, will guide the design of next-generation inhibitors with enhanced potency and selectivity.

-

Elucidation of Resistance Mechanisms: As with all targeted therapies, understanding potential mechanisms of drug resistance is crucial for long-term clinical success.

-

Exploration of Other Biological Targets: While the focus has been on kinase inhibition, the broad biological activity of pyrimidines suggests that these compounds may have other relevant molecular targets.

-

Investigation of Photophysical Properties: A systematic study of the fluorescent properties of 2,6-diphenyl-5-pyrimidinecarbonitrile derivatives could open up new avenues for their application as biological probes and imaging agents.

References

- New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry. 2024.

- New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules. 2023.

- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances. 2021.

- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel

- Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. Medicinal Chemistry. 2024.

- MTT Cell Proliferation Assay.

- Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradi

- Fluorescence Quantum Yield Determination of Pyrimidine (6-4) Pyrimidone Photoadducts. Photochemistry and Photobiology. 1996.

- Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Scientific Reports. 2023.

- EGFR Kinase Assay Kit. BPS Bioscience.

- VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience.

- Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. 2017.

- Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. 2016.

- New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers. 2024.

- A simple approach for the synthesis of 2,6-diaryl-4-oxo-3,4-dihydropyrimidine-5-carbonitriles.

- EGFR Biochemical Assays.

- Full article: Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. 2022.

- EGFR Kinase Assay.

- pyrimidine: it's diverse biological activities and methods of synthesis.

- Cell Viability Assays. Assay Guidance Manual. 2013.

- MTT assay and its use in cell viability and prolifer

- MTT Assay Protocol.

- A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. 2023.

- A pyrimidine-5-carbonitrile acceptor combined with an ortho-linked donor for long lifetime through facilitated reverse intersystem crossing in thermally activated delayed fluorescence emitters.

Sources

- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. A pyrimidine-5-carbonitrile acceptor combined with an ortho-linked donor for long lifetime through facilitated reverse intersystem crossing in thermally activated delayed fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

- 9. atcc.org [atcc.org]

- 10. promega.com [promega.com]

- 11. Fluorescence quantum yield determination of pyrimidine (6-4) pyrimidone photoadducts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,4-Dihydro-2,6-diphenyl-4-oxo-pyrimidine-5-carbonitrile

A Note on Chemical Identification: Initial searches for CAS number 737-54-2 yielded ambiguous and inconsistent results, indicating this identifier is not reliably associated with a well-characterized chemical entity. This guide will instead focus on the scientifically validated compound 3,4-dihydro-2,6-diphenyl-4-oxo-pyrimidine-5-carbonitrile , a molecule with demonstrated biological activity that aligns with the likely interest of researchers in this structural class. At present, a dedicated CAS number for this specific compound has not been identified in publicly available databases.

Introduction

Derivatives of the pyrimidinone scaffold are of significant interest to the drug discovery and development community due to their structural relationship to nucleic acids and their broad range of pharmacological activities.[1][2] These activities include potential applications as anticancer, antiviral, anti-inflammatory, and analgesic agents.[1][2] This guide provides a detailed technical overview of a specific pyrimidinone derivative, 3,4-dihydro-2,6-diphenyl-4-oxo-pyrimidine-5-carbonitrile, with a focus on its synthesis, biological activity, and the underlying scientific principles relevant to researchers in the field.

Physicochemical Properties

| Property | Value/Information | Source |

| Molecular Formula | C₁₇H₁₁N₃O | Calculated |

| Molecular Weight | 289.29 g/mol | Calculated |

| Appearance | Colorless crystals | [3] |

| Melting Point | > 300 °C | [3] |

| Solubility | Soluble in DMSO | [3] |

Synthesis of 3,4-Dihydro-2,6-diphenyl-4-oxo-pyrimidine-5-carbonitrile

A concise and straightforward method for the synthesis of this compound has been reported, involving the condensation of ethyl α-cyanocinnamate with benzamidine hydrochloride.[3] This approach provides a reliable route for laboratory-scale production.

Synthetic Workflow

Caption: Synthetic workflow for 3,4-dihydro-2,6-diphenyl-4-oxo-pyrimidine-5-carbonitrile.

Detailed Experimental Protocol

-

Reaction Setup: A mixture of ethyl α-cyanocinnamate (7 mmol), benzamidine hydrochloride (7 mmol), and a catalytic amount of triethylamine (5 drops) is prepared in methanol.

-

Reaction Execution: The mixture is stirred at room temperature for a period of 16 to 24 hours.

-

Work-up: The solvent is evaporated under reduced pressure, resulting in a solid mass.

-

Purification: The resulting solid is filtered and washed with ethyl acetate and methanol. Further purification is achieved by crystallization from dimethyl sulfoxide (DMSO) to yield the final product.[3]

Biological Activity and Mechanism of Action

Research has demonstrated that 3,4-dihydro-2,6-diphenyl-4-oxo-pyrimidine-5-carbonitrile exhibits significant antinociceptive (analgesic) activity.[1][2]

Antinociceptive Activity

In a study utilizing the acetic acid-induced writhing test in mice, this compound (referred to as compound 5i in the study) demonstrated a high level of analgesic activity.[1][2]

| Dose (mg/kg) | Antinociceptive Activity (%) |

| 25 | 85.4 ± 4.6 |

| 50 | 88.0 ± 4.0 |

Data from de Melo et al. (2012)[1][2]

This activity was comparable to the reference non-steroidal anti-inflammatory drug (NSAID), indomethacin.[1][2] The dose-dependent nature of this effect suggests a specific pharmacological interaction.[1][2]

Proposed Mechanism of Action

The antinociceptive effects of many pyrimidinone derivatives are attributed to their anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The acetic acid writhing test is a model of visceral pain that is sensitive to NSAIDs, further suggesting that 3,4-dihydro-2,6-diphenyl-4-oxo-pyrimidine-5-carbonitrile may act through a similar mechanism by interfering with the inflammatory cascade.[1][2]

Computational studies (Density Functional Theory) on a series of related compounds have indicated a strong correlation between a positive ionization potential and higher analgesic activity.[1][2] 3,4-dihydro-2,6-diphenyl-4-oxo-pyrimidine-5-carbonitrile was among the compounds with a positive ionization potential, supporting its observed efficacy.[1][2]

Caption: Proposed mechanism of antinociceptive action.

Suppliers

As of the latest search, commercial suppliers for 3,4-dihydro-2,6-diphenyl-4-oxo-pyrimidine-5-carbonitrile under a specific CAS number are not readily identifiable through major chemical search platforms. Researchers interested in obtaining this compound may need to consider custom synthesis services or contacting academic laboratories that have published on its synthesis.

Conclusion

3,4-dihydro-2,6-diphenyl-4-oxo-pyrimidine-5-carbonitrile is a promising heterocyclic compound with demonstrated, potent antinociceptive properties. Its straightforward synthesis and significant biological activity make it an attractive candidate for further investigation in the development of novel analgesic and anti-inflammatory agents. Future research should focus on elucidating its precise mechanism of action, exploring its structure-activity relationships, and establishing a comprehensive toxicological profile.

References

-

de Melo, S. J., de Oliveira, T. B., da Silva, J. H. C., de Lima, M. C. A., & de Faria, A. R. (2012). Comparative Computational Studies of 3,4-Dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile Derivatives as Potential Antinociceptive Agents. Molecules, 17(1), 809–816. [Link]

-

de Melo, S. J., de Oliveira, T. B., da Silva, J. H. C., de Lima, M. C. A., & de Faria, A. R. (2012). Comparative Computational Studies of 3,4-Dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile Derivatives as Potential Antinociceptive Agents. PubMed Central. [Link]

-

Mendonça, F. J. B., Jr., dos Anjos, J. V., Falcão, E. P. S., Yamamoto, A. P., de Melo, S. J., & Srivastava, R. M. (2004). A Simple Approach for the Synthesis of 2,6-Diaryl-4-oxo-3,4-dihydropyrimidine-5-carbonitriles. Journal of the Brazilian Chemical Society, 15(6), 832–835. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Purification and Analysis of Synthesized Pyrimidinecarbonitriles

Introduction: The Criticality of Purity in Pyrimidinecarbonitrile-Based Drug Discovery

Pyrimidinecarbonitriles represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] The journey from a promising synthesized molecule to a viable drug candidate is arduous and demands unimpeachable purity of the active pharmaceutical ingredient (API).[3] Impurities, even in trace amounts, can lead to erroneous biological data, mask the true activity of the compound, or introduce unforeseen toxicity, ultimately derailing promising research and development efforts.[3][4]

This comprehensive guide provides a detailed framework for the purification and analytical characterization of synthesized pyrimidinecarbonitriles. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed decision-making in the laboratory. The methodologies outlined herein are designed to be self-validating, ensuring the isolation of highly pure compounds and their rigorous characterization.

A Multi-faceted Approach to Purification: From Crude Product to Pure Compound

The purification of organic compounds is rarely a single-step process.[5][6][7] A strategic combination of techniques is often necessary to remove unreacted starting materials, byproducts, and other contaminants.[8] This section details the most effective methods for purifying pyrimidinecarbonitriles.

Thin-Layer Chromatography (TLC): The Chemist's Compass

Thin-layer chromatography (TLC) is an indispensable tool for the rapid analysis of reaction mixtures and for determining the optimal conditions for larger-scale purification.[9] It provides a quick snapshot of the number of components in a sample and helps in the selection of an appropriate solvent system for column chromatography.

Principle of Separation: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or a mixture of solvents).[9] Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Nonpolar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher Rf.

-

Plate Preparation: Use pre-coated silica gel 60 F254 plates. With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.

-

Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Spotting: Using a fine capillary tube, spot a small amount of the dissolved sample onto the baseline. Allow the spot to dry completely.

-

Developing the Chromatogram: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Cover the chamber to allow the atmosphere to become saturated with solvent vapors.

-

Elution: Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Visualize the separated spots under UV light (254 nm and/or 365 nm). Further visualization can be achieved using iodine fuming or by staining with a suitable reagent (e.g., potassium permanganate).[10]

-

Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Causality in Solvent System Selection: The choice of the mobile phase is critical for achieving good separation. For pyrimidinecarbonitriles, which are often moderately polar, a mixture of a nonpolar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or acetone) is a good starting point. The polarity of the solvent system can be fine-tuned to achieve an optimal Rf value for the desired compound, ideally between 0.3 and 0.5 for effective separation in column chromatography.

| Solvent System Code | Solvent Mixture | Typical Application for Pyrimidinecarbonitriles |

| PCN-TLC-01 | Hexane:Ethyl Acetate (7:3 v/v) | Separation of less polar derivatives. |

| PCN-TLC-02 | Dichloromethane:Methanol (9.5:0.5 v/v) | General purpose for moderately polar compounds. |

| PCN-TLC-03 | Toluene:Acetone (8:2 v/v) | Alternative system for compounds with aromatic rings. |

| PCN-TLC-04 | Chloroform:Methanol (9:1 v/v) | For more polar pyrimidinecarbonitrile derivatives. |

This table provides starting points; optimization is crucial for each specific compound.

Column Chromatography: The Workhorse of Purification

Column chromatography is a preparative technique used to separate and isolate individual compounds from a mixture.[11][12][13] The principles are the same as for TLC, but on a much larger scale.

Workflow for Column Chromatography Purification

Caption: Workflow for Column Chromatography Purification.

-

Column Preparation (Slurry Packing):

-

Select a glass column of appropriate size (a rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude compound by weight).

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.

-

Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica gel.

-

-

Sample Loading:

-

Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column.

-

Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

-

-

Elution and Fraction Collection:

-

Carefully add the eluent to the top of the column and begin collecting fractions in test tubes or vials.

-

A gradient elution, starting with a nonpolar solvent system and gradually increasing the polarity, is often effective for separating compounds with different polarities.

-

-

Fraction Analysis:

-

Analyze the collected fractions by TLC to identify which ones contain the pure desired product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified pyrimidinecarbonitrile.

-

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful technique for purifying solid compounds.[13][14][15] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[16]

Principle of Recrystallization: The impure solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the solution.[15][16]

-

Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It should also not react with the compound. Common solvents for pyrimidinecarbonitriles include ethanol, methanol, ethyl acetate, and their mixtures with water.

-

Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Dry the crystals in a desiccator or a vacuum oven.

Decision-Making in Purification Strategy

Caption: Decision Tree for Purification Strategy.

Analytical Characterization: Confirming Purity and Structure

Once purified, the identity and purity of the pyrimidinecarbonitrile must be unequivocally confirmed using a suite of analytical techniques.[17]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is a highly sensitive and quantitative technique for determining the purity of a compound.[18][19][20] Reversed-phase HPLC is particularly well-suited for the analysis of pyrimidine derivatives.[21]

Principle of Separation: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol). Nonpolar compounds are retained longer on the column, while polar compounds elute earlier.

-

Sample Preparation: Prepare a dilute solution of the purified compound (typically 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

-

Instrumentation and Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (often with 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol is commonly used.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy).

-

Injection Volume: 10-20 µL.

-

-

Data Analysis: The purity of the compound is determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total peak area.

| Parameter | Typical Condition | Rationale |

| Column | C18, 5 µm, 4.6 x 250 mm | Provides good resolution for a wide range of polarities. |

| Mobile Phase A | 0.1% TFA in Water | Acidifier to improve peak shape for basic compounds. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute compounds. |

| Gradient | 5% to 95% B over 20 min | Ensures elution of both polar and nonpolar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Detection | 254 nm or λmax | Common wavelength for aromatic compounds; λmax for sensitivity. |

Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopic methods are essential for confirming the chemical structure of the synthesized pyrimidinecarbonitrile.[17][22]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.[23][24] The chemical shifts, integration, and coupling patterns are unique to a specific structure. Quantitative NMR (qNMR) can also be used for purity assessment.[4]

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structure elucidation. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For pyrimidinecarbonitriles, the characteristic nitrile (C≡N) stretch is a key diagnostic peak, typically appearing in the range of 2220-2260 cm⁻¹.

Conclusion

The successful purification and rigorous analysis of synthesized pyrimidinecarbonitriles are cornerstones of productive drug discovery research. By employing a systematic approach that combines chromatographic purification techniques with powerful analytical methods, researchers can ensure the integrity of their compounds and the reliability of their biological data. The protocols and insights provided in this guide are intended to serve as a robust foundation for establishing effective and reproducible purification and characterization workflows in the laboratory.

References

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link]

-

A New Thin Layer Chromatographic System for the Analysis of Some Commercially Available Mosquito Repellents. JIST. Available at: [Link]

-

HPLC chromatograms of purine and pyrimidine compounds in high-freshness. ResearchGate. Available at: [Link]

-

Recrystallization. Chemistry LibreTexts. Available at: [Link]

-

Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Available at: [Link]

-

General reaction for synthesis of pyridopyrimidine carbonitrile derivatives. ResearchGate. Available at: [Link]

-

Special Issue : NMR and Mass Spectrometry in Plant Metabolomics, Compound Isolation and Characterisation. MDPI. Available at: [Link]

-

Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Available at: [Link]

-

Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]

-

NMR Spectroscopy and Imaging in Biological Chemistry and Medicine. MDPI. Available at: [Link]

-

Why High-Purity Chemicals Matter in Drug Discovery. Apollo Scientific. Available at: [Link]

-

Organic Chemistry Lab: Recrystallization. YouTube. Available at: [Link]

-

New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air. Available at: [Link]

-

ANALYTICAL CHEMISTRY CODE : 18K5CHELCH1 UNIT –II 2.1 Separation and Purification techniques. KNGAC. Available at: [Link]

-

Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed. Available at: [Link]

-

Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research. Available at: [Link]

-

An initial investigation of accuracy required for the identification of small molecules in complex samples using quantum chemical calculated NMR chemical shifts. NIH. Available at: [Link]

-

Recrystallization. Chemistry LibreTexts. Available at: [Link]

-

New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PMC - PubMed Central. Available at: [Link]

-

Publications. National Resource for Advanced NMR Technology. Available at: [Link]

-

Workflow for the Analysis of Lichen Secondary Metabolites. Available at: [Link]

-

List of purification methods in chemistry. Wikipedia. Available at: [Link]

-

Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. Available at: [Link]

-

HPLC Methods for analysis of Pyrilamine. HELIX Chromatography. Available at: [Link]

-

TLC images of compounds resolved with use of solvent system I, after.... ResearchGate. Available at: [Link]

-

Imidazole. Wikipedia. Available at: [Link]

-

New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. Available at: [Link]

-

Purification Techniques. Journal of New Developments in Chemistry - Open Access Pub. Available at: [Link]

-

Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. PMC - NIH. Available at: [Link]

-

Separation of purine and pyrimidine derivatives by thin-layer chromatography. Scilit. Available at: [Link]

-

Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

NMR Spectroscopy for Metabolomics Research. MDPI. Available at: [Link]

-

HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. physics.emu.edu.tr [physics.emu.edu.tr]

- 6. kngac.ac.in [kngac.ac.in]

- 7. openaccesspub.org [openaccesspub.org]

- 8. ijddr.in [ijddr.in]

- 9. Workflow for the Analysis of Lichen Secondary Metabolites | Consortium of Lichen Herbaria / Consorcio Herbarios de Líquenes [help.lichenportal.org]

- 10. jistox.in [jistox.in]

- 11. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. usiena-air.unisi.it [usiena-air.unisi.it]

- 13. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. An initial investigation of accuracy required for the identification of small molecules in complex samples using quantum chemical calculated NMR chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis and In Vivo Evaluation of Pyrimidine-5-Carbonitrile Hybrids as Anticancer Agents

This guide provides a comprehensive overview of the synthesis of pyrimidine-5-carbonitrile hybrids and detailed protocols for their subsequent in vivo evaluation as potential anticancer therapeutics. The content is structured to provide not only the methodological steps but also the underlying scientific rationale, empowering researchers to not only replicate but also adapt these protocols for their specific research needs.

Introduction: The Therapeutic Promise of Pyrimidine-5-Carbonitrile Hybrids

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically approved drugs, including the renowned anticancer agent 5-Fluorouracil.[1][2] The pyrimidine-5-carbonitrile core, in particular, has emerged as a privileged scaffold in the design of novel anticancer agents. These compounds often function as inhibitors of key oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and the PI3K/AKT pathway, which are frequently dysregulated in various cancers.[1][3][4][5][6]

The concept of molecular hybridization, which involves the covalent linking of two or more pharmacophores, offers a powerful strategy to develop multi-target-directed ligands.[7] This approach can lead to enhanced therapeutic efficacy, reduced off-target toxicity, and the potential to overcome drug resistance.[8][9] This guide focuses on the synthesis of pyrimidine-5-carbonitrile hybrids and their preclinical in vivo evaluation, providing a roadmap for the development of the next generation of targeted cancer therapies.

Synthesis of Pyrimidine-5-Carbonitrile Hybrids: A Focus on Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, one-pot operation from three or more starting materials.[10] This approach is highly efficient, atom-economical, and well-suited for the generation of diverse chemical libraries for drug discovery.[10][11] The synthesis of the pyrimidine-5-carbonitrile core is often achieved through MCRs, such as the Biginelli reaction or variations thereof.[2]

Rationale for Multicomponent Synthesis

The choice of a multicomponent approach for synthesizing pyrimidine-5-carbonitrile hybrids is underpinned by several key advantages:

-

Efficiency: MCRs streamline the synthetic process, reducing the number of reaction steps, purification procedures, and overall time required.

-

Diversity: By systematically varying the starting materials (aldehydes, active methylene compounds, and amidine sources), a wide array of structurally diverse pyrimidine-5-carbonitrile derivatives can be readily accessed.

-

Atom Economy: In an ideal MCR, all atoms of the starting materials are incorporated into the final product, minimizing waste and aligning with the principles of green chemistry.

General Synthetic Workflow

A common and effective strategy for the synthesis of 4-amino-5-pyrimidinecarbonitrile derivatives involves a three-component reaction between an aldehyde, malononitrile, and an N-unsubstituted amidine.[11] This reaction can be performed under thermal conditions or enhanced by microwave irradiation.[11]

Caption: General workflow for the multicomponent synthesis of pyrimidine-5-carbonitrile hybrids.

Detailed Synthetic Protocol: Example Synthesis of a 4-Amino-5-pyrimidinecarbonitrile Derivative

This protocol provides a representative example of a one-pot, three-component synthesis. Researchers should optimize the reaction conditions for their specific substrates.

Materials:

-

Aromatic aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Guanidine hydrochloride or other amidine source (1 mmol)

-

Sodium acetate (NaOAc) or other suitable base (1.2 mmol)

-

Solvent (e.g., Dimethylformamide (DMF) or water)

-

Round-bottom flask

-

Magnetic stirrer and hotplate or microwave reactor

-

Thin-layer chromatography (TLC) supplies

-

Purification apparatus (e.g., recrystallization setup or flash chromatography system)

Procedure:

-

Reaction Setup: To a round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), amidine source (1 mmol), and the base (1.2 mmol).

-

Solvent Addition: Add the chosen solvent (e.g., 5-10 mL of DMF).

-

Reaction Conditions:

-

Thermal: Stir the reaction mixture at a specified temperature (e.g., 80-120 °C) for the required duration (typically 2-12 hours). Monitor the reaction progress by TLC.[12]

-

Microwave: If using a microwave reactor, subject the sealed reaction vessel to microwave irradiation at a set temperature and power for a shorter duration (e.g., 10-30 minutes).[11]

-

-

Work-up:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid product by filtration and wash with cold water.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by flash column chromatography on silica gel.[13]

-

-

Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.[7]

| Parameter | Condition | Rationale |

| Catalyst/Base | Sodium Acetate, Triethylamine | To facilitate the condensation reactions and neutralize any acidic byproducts.[11][12] |

| Solvent | DMF, Water, Ethanol | The choice of solvent depends on the solubility of the reactants and the reaction temperature. Greener solvents like water or ethanol are preferred when possible.[11][12] |

| Temperature | 80-120 °C (Thermal) or Microwave Irradiation | To provide the necessary activation energy for the reaction. Microwave irradiation can significantly reduce reaction times.[11][12] |

In Vivo Anticancer Evaluation: A Step-by-Step Guide

The in vivo evaluation of newly synthesized compounds is a critical step in the drug development process. This section outlines a general protocol for assessing the anticancer efficacy of pyrimidine-5-carbonitrile hybrids in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[14]

Experimental Design and Rationale

A well-designed in vivo study is essential for obtaining reliable and reproducible data. Key considerations include the choice of animal model, tumor model, and treatment regimen.

Caption: Workflow for in vivo anticancer efficacy studies in a mouse xenograft model.

Protocol for In Vivo Efficacy Study

Materials and Animals:

-

Immunodeficient mice (e.g., athymic nude mice or SCID mice), typically 6-8 weeks old.[15][16]

-

Human cancer cell line of interest (pathogen-tested).[14]

-

Sterile cell culture medium, PBS, and syringes.

-

Test compound (pyrimidine-5-carbonitrile hybrid) formulated in a suitable vehicle.

-

Vehicle control (the formulation without the test compound).

-

Positive control drug (a standard-of-care chemotherapeutic agent).

-

Calipers for tumor measurement.

-

Animal balance.

Procedure:

-

Tumor Cell Implantation:

-

Harvest cancer cells from culture during their exponential growth phase.

-

Resuspend the cells in sterile PBS or culture medium at the desired concentration (e.g., 1-10 x 10⁶ cells per 100-200 µL).

-

Inject the cell suspension subcutaneously into the flank of each mouse.[15]

-

-

Tumor Growth Monitoring:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[17]

-

Measure the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

-

Randomization and Grouping:

-

Once the tumors reach the desired size, randomize the mice into treatment groups (e.g., n=8-12 mice per group) to ensure a similar average tumor volume across all groups.[16][17]

-

Typical treatment groups include:

-

Group 1: Vehicle control

-

Group 2: Test compound (low dose)

-

Group 3: Test compound (high dose)

-

Group 4: Positive control drug

-

-

-

Treatment Administration:

-

Monitoring:

-

Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study. Body weight is a key indicator of treatment-related toxicity.

-

-

Study Endpoint and Sample Collection:

-

The study is typically terminated when the tumors in the control group reach a predetermined size or at the end of the treatment period.

-

Euthanize the mice according to approved protocols.

-

Excise the tumors, weigh them, and collect tissues for further analysis (e.g., histopathology, biomarker analysis).[16]

-

| Parameter | Description | Rationale |

| Animal Model | Immunodeficient mice (nude, SCID) | To prevent rejection of human tumor xenografts.[18] |

| Tumor Model | Subcutaneous xenograft | A widely used and reproducible model for assessing the efficacy of anticancer agents.[15] |

| Treatment Groups | Vehicle, Test Compound (multiple doses), Positive Control | To determine the specific effect of the test compound and compare its efficacy to a standard treatment.[14] |

| Endpoints | Tumor growth inhibition, body weight changes | To assess the antitumor efficacy and systemic toxicity of the treatment. |

Data Analysis and Interpretation

The primary endpoint of an in vivo efficacy study is typically tumor growth inhibition (TGI). TGI can be calculated using the following formula:

TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100

A higher TGI value indicates greater antitumor activity. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences between treatment groups.

Pharmacokinetic and Toxicity Considerations

For promising lead compounds, preliminary pharmacokinetic (PK) and toxicity studies are crucial.

-

Pharmacokinetics: PK studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.[13] This information is vital for optimizing dosing regimens and predicting clinical outcomes.

-

Toxicity: Acute and sub-chronic toxicity studies are conducted to identify potential adverse effects and determine the maximum tolerated dose (MTD).[14] Some pyrimidine derivatives have shown a good safety profile in in vivo toxicity studies.[1][19]

Conclusion